1,2,3,5-Tetramethyl-4-nitrosobenzene
Description
1,2,3,5-Tetramethyl-4-nitrosobenzene is a nitroso aromatic compound with four methyl groups positioned at the 1, 2, 3, and 5 positions of the benzene ring and a nitroso (-N=O) group at the 4 position. The methyl substituents provide both steric hindrance and electron-donating effects, influencing the compound’s stability, reactivity, and spectroscopic properties.
Properties
CAS No. |
121776-78-1 |
|---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 |
IUPAC Name |
1,2,3,5-tetramethyl-4-nitrosobenzene |
InChI |
InChI=1S/C10H13NO/c1-6-5-7(2)10(11-12)9(4)8(6)3/h5H,1-4H3 |
InChI Key |
COUUPXBRSFOUIK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C)C)N=O)C |
Synonyms |
Benzene, 1,2,3,5-tetramethyl-4-nitroso- |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Nitrosobenzene (Unsubstituted)
- Substituents: No substituents; basic nitrosobenzene structure.
- Stability : Highly prone to dimerization (forming 1,3,2,4-dioxadiazetidine) in solution or solid state due to low steric protection .
- Spectroscopy : The N=O stretching vibration (ν(N=O)) in nitrosobenzene is observed at ~1521 cm⁻¹ under ambient conditions .
- Reactivity : Easily oxidized to nitrobenzene and interacts with biological matrices (e.g., blood) via binding to heme groups .
- Comparison : The methyl groups in 1,2,3,5-tetramethyl-4-nitrosobenzene likely reduce dimerization propensity compared to nitrosobenzene due to moderate steric hindrance. However, its stability would be lower than heavily hindered analogs like 2,4,6-tri-t-butylnitrosobenzene .
p-Chloronitrosobenzene (p-CNSB)
- Substituents : Electron-withdrawing chlorine at the para position.
- Stability : The electron-withdrawing Cl group reduces electron density on the nitroso group, weakening the N=O bond. This lowers ν(N=O) to ~1506 cm⁻¹ (vs. 1521 cm⁻¹ for nitrosobenzene) .
- Reactivity : Enhanced resistance to oxidation compared to nitrosobenzene due to electronic effects.
- Its stability may exceed p-CNSB due to steric protection against dimerization.
2,4,6-Tri-t-butylnitrosobenzene
- Substituents : Three bulky t-butyl groups.
- Comparison : The smaller methyl groups in this compound offer less steric protection, suggesting moderate stability (partial dimerization suppression) compared to the tri-t-butyl analog.
Temozolomide (Unrelated Structurally but Relevant for Substituent Effects)
- Substituents : Tetrazine ring with carboxamide and methyl groups.
- Stability : Degrades rapidly in aqueous solutions, unlike nitroso compounds.
- Comparison : Highlights the role of substituent positioning; methyl groups in this compound are strategically placed to balance steric and electronic effects without destabilizing the aromatic system .
Data Table: Key Properties of Compared Compounds
*Inferred based on substituent electronic effects.
Research Findings and Implications
Steric vs. Electronic Effects : Methyl groups in this compound provide moderate steric protection against dimerization but less than t-butyl groups. Electron donation from methyl substituents likely reduces N=O bond strength compared to nitrosobenzene, affecting reactivity and spectroscopic profiles .
Extraction and Stability : Like nitrosobenzene, this compound may bind to heme proteins, but its methyl groups could reduce such interactions, improving extraction efficiency in biological matrices .
Synthetic Utility : The compound’s balance of steric and electronic effects makes it a candidate for studying nitroso group behavior in constrained environments.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
